molecular formula C11H14O4 B8352515 3-t-Butoxycarbonyloxyphenol

3-t-Butoxycarbonyloxyphenol

Cat. No. B8352515
M. Wt: 210.23 g/mol
InChI Key: CMCFEVGFCODCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921623B2

Procedure details

The objective compound was obtained in the same way with the step (2) (ii) of Example 21, except for using 1-benzyloxy-3-t-butoxycarbonyloxybenzene obtained in the step (i) instead of 1-benzyloxy-4-t-butoxycarbonyloxybenzene in the step (2) (ii) in Example 21.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyloxy-3-t-butoxycarbonyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([O:8][C:9]1[CH:10]=[C:11](O)[CH:12]=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([O:30][C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH2:16]([O:23][C:12]1[CH:11]=[CH:10][C:9]([O:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[CH:14][CH:13]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:34]([O:33][C:31]([O:30][C:26]1[CH:25]=[C:24]([OH:23])[CH:29]=[CH:28][CH:27]=1)=[O:32])([CH3:37])([CH3:35])[CH3:36]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC=1C=C(C=CC1)O
Step Two
Name
1-benzyloxy-3-t-butoxycarbonyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=C1)OC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.